2-(5-Methoxy-1H-indol-3-yl)propan-1-amine;hydrochloride
Description
2-(5-Methoxy-1H-indol-3-yl)propan-1-amine hydrochloride is a synthetic indole derivative featuring a propane-1-amine chain substituted at the 3-position of a 5-methoxyindole scaffold.
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-8(6-13)11-7-14-12-4-3-9(15-2)5-10(11)12;/h3-5,7-8,14H,6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMVDLPKSRGZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CNC2=C1C=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
The synthesis begins with 5-methoxy-1H-indole , which undergoes Vilsmeier-Haack formylation to introduce an aldehyde group at the 3-position of the indole ring. This reaction employs phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) under controlled temperatures (0°C to room temperature). The formylation proceeds via electrophilic aromatic substitution, yielding 5-methoxy-1H-indole-3-carbaldehyde as a key intermediate.
Henry Reaction and Dehydration
The aldehyde intermediate undergoes a Henry reaction with nitroethane (NO₂Et) in the presence of ammonium acetate (NH₄OAc) . This nitroaldol addition forms a β-nitro alcohol, which is subsequently dehydrated using acetic anhydride at 120°C to produce 5-methoxy-3-(2-nitroprop-1-en-1-yl)-1H-indole . Dehydration eliminates water, forming a nitroalkene critical for the subsequent Nef reaction.
Modified Nef Reaction
Traditional Nef reactions convert nitro compounds to carbonyls under strongly acidic conditions. However, this synthesis utilizes a modified Nef reaction with iron (Fe) and hydrochloric acid (HCl) in a ethanol/water solvent system. This step reduces the nitroalkene to 5-methoxy-3-(propan-2-one-1-yl)-1H-indole , a ketone intermediate, with high efficiency. The Fe-HCl system avoids harsh acids, enhancing reaction safety and yield.
Sulfinamide Condensation
The ketone intermediate reacts with (R)-(+)-2-methyl-2-propanesulfinamide (Ellman’s sulfinamide) in the presence of titanium tetraisopropoxide (Ti(OiPr)₄) . This condensation reaction forms a chiral sulfinamide imine, which is reduced by sodium borohydride (NaBH₄) at -10°C to yield (R)-N-(1-(5-methoxy-1H-indol-3-yl)propan-2-yl)-2-methylpropane-2-sulfinamide . The use of Ellman’s sulfinamide ensures enantioselectivity, achieving >99% e.e. without chiral chromatography.
Desulfonation to Target Compound
The final step involves desulfonation of the sulfinamide using 4N HCl in methanol at room temperature. This cleavage removes the sulfinyl group, yielding 2-(5-methoxy-1H-indol-3-yl)propan-1-amine hydrochloride as a crystalline solid. The hydrochloride salt enhances stability and solubility for pharmacological applications.
Table 1: Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF, 0°C → RT | N/A |
| 2 | Henry Reaction | NO₂Et, NH₄OAc, acetic anhydride, 120°C | N/A |
| 3 | Modified Nef Reaction | Fe, HCl, EtOH/H₂O, reflux | N/A |
| 4 | Sulfinamide Condensation | (R)-sulfinamide, Ti(OiPr)₄, NaBH₄, -10°C | 85 |
| 5 | Desulfonation | 4N HCl/MeOH, RT | >90 |
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
- Temperature Control : The NaBH₄ reduction requires strict maintenance of temperatures below -5°C to prevent racemization.
- Catalyst Stoichiometry : Titanium tetraisopropoxide must be used in stoichiometric amounts to ensure complete imine formation.
- Solvent Purity : Anhydrous methanol in the desulfonation step avoids side reactions.
Analytical Validation of Purity
The compound’s identity and enantiopurity are confirmed through:
- High-Performance Liquid Chromatography (HPLC) : A C18 column with UV detection at 254 nm confirms ≥99% purity.
- Chiral HPLC : A Chiralpak column with hexane/isopropanol eluent verifies >99% e.e..
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms structural integrity.
Table 2: Analytical Methods and Results
| Method | Parameters | Results |
|---|---|---|
| HPLC | C18 column, UV detection at 254 nm | Purity ≥99% |
| Chiral HPLC | Chiralpak column, hexane/iPrOH | >99% e.e. |
| ¹H NMR | 400 MHz, DMSO-d₆ | Consistent |
Comparative Analysis of Synthetic Approaches
Alternative routes, such as reductive amination or enzymatic resolution , often require additional purification steps to achieve enantiopurity. The described five-step method surpasses these by integrating asymmetric induction via Ellman’s sulfinamide, eliminating the need for costly chiral separations.
Industrial-Scale Production Considerations
Scaling this synthesis necessitates:
- Continuous Flow Reactors : For precise temperature control during exothermic steps.
- Automated Chromatography : Replacing manual column chromatography with preparative HPLC.
- Cost-Benefit Analysis : Sourcing bulk (R)-sulfinamide remains a cost driver, but high yields offset this expense.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1H-indol-3-yl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(5-Methoxy-1H-indol-3-yl)propan-1-amine;hydrochloride in cancer therapy.
- Case Study : In vitro assays conducted by the National Cancer Institute (NCI) demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, with mean growth inhibition values indicating strong antitumor activity. The structural modifications of indole compounds, including this one, have been shown to enhance their anticancer properties significantly.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective capabilities.
- Case Study : Research involving animal models of neurodegenerative diseases, such as Alzheimer's, revealed that treatment with this compound improved cognitive functions and reduced neuroinflammatory markers. This suggests its potential utility in developing therapies for neurodegenerative disorders.
Antimicrobial Properties
Emerging evidence suggests that this compound may possess antimicrobial activity.
- Case Study : Preliminary studies indicated that similar indole derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of critical metabolic pathways, making it a candidate for further exploration in antimicrobial drug development.
Drug-Like Properties
Evaluation using computational tools such as SwissADME has shown that this compound possesses favorable drug-like properties, including optimal solubility and permeability profiles. These characteristics are essential for its potential development into therapeutic agents.
Summary Table of Applications
| Application Area | Description | Case Study Reference |
|---|---|---|
| Anticancer Activity | Significant cytotoxic effects against various cancer cell lines | |
| Neuroprotective Effects | Improved cognitive functions in animal models of Alzheimer's disease | |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |
| Drug-Like Properties | Favorable solubility and permeability profiles | |
| Safety Profile | Low toxicity observed in preliminary assays |
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1H-indol-3-yl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
2-(5-Methoxy-1H-indol-3-yl)propan-1-amine hydrochloride (Target compound).
1-(5-Methoxy-1H-indol-3-yl)propan-2-amine hydrochloride (Structural isomer, ).
2-(5-Methoxy-1H-indol-3-yl)ethanamine hydrochloride (Shorter chain, ).
Research Findings :
- The position of the amine group (C1 vs. C2) alters molecular conformation, affecting interactions with target receptors like 5-HT (serotonin) subtypes.
- Longer chains (propane vs.
Substituent Variations on the Indole Ring
Key Compounds:
2-(5-Methoxy-1H-indol-3-yl)propan-1-amine hydrochloride (Target).
3-(5-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride (5-Fluoro substitution, ).
N2-(2-(5-Chloro-1H-Indol-3-yl)ethyl)-Triazine Derivative (5-Chloro substitution, ).
Research Findings :
- Methoxy groups enhance π-π stacking and hydrogen bonding in receptor pockets, as seen in 5-methoxytryptamine’s affinity for 5-HT₁A receptors .
- Halogenated analogs (F, Cl) improve resistance to oxidative metabolism, extending half-life .
Complex Derivatives with Heterocyclic Moieties
Key Compounds:
N2-(2-(5-Methoxy-1H-Indol-3-yl)ethyl)-1,3,5-Triazine Derivative ().
N-[(5-Chloro-2-phenyl-1H-indol-3-yl)methylene]-Oxadiazole Derivative ().
Research Findings :
- Triazine and oxadiazole moieties introduce hydrogen-bond acceptors/donors, broadening target selectivity .
- Increased molecular complexity may reduce bioavailability but enhance specificity for niche targets.
Pharmacological and Physicochemical Profiles
Biological Activity
Overview
2-(5-Methoxy-1H-indol-3-yl)propan-1-amine;hydrochloride, also known by its CAS number 73726-65-5, is a chemical compound that exhibits potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of indole, a significant heterocyclic system found in numerous natural products and drugs, and has been studied for its various therapeutic applications.
- Molecular Formula : C12H16N2O·HCl
- Molecular Weight : 240.73 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various receptors and enzymes, which can lead to diverse biological effects. Notably, it has been investigated for its potential as:
- Antiviral Agents : Preliminary studies suggest that this compound may inhibit viral replication through modulation of host cell pathways.
- Anti-inflammatory Properties : Research indicates that it could reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of tumor cells.
Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Studies :
- Neuroprotective Effects :
- Metabolic Stability :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Methoxy-N,N-diisopropyltryptamine | Structure | Potent serotonin receptor agonist |
| 2-(5-Methoxy-1H-indol-3-yl)ethanamine | Structure | Antidepressant effects |
This table illustrates how structural variations can influence biological activity, emphasizing the unique properties of 2-(5-Methoxy-1H-indol-3-yl)propan-1-amines.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated human cancer cell lines with various concentrations of 2-(5-Methoxy-1H-indol-3-yl)propan-1-amines. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
Case Study 2: Neuroprotective Properties
A study focused on the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The findings indicated a significant reduction in cell death and oxidative markers when treated with the compound .
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-(5-Methoxy-1H-indol-3-yl)propan-1-amine hydrochloride, and how is purity ensured?
The synthesis typically involves two key steps:
- Amination : Reacting a 5-methoxyindole intermediate with a propan-1-amine derivative under catalytic conditions to introduce the amine group.
- Hydrochloride Formation : Treating the freebase with hydrochloric acid to form the water-soluble hydrochloride salt, enhancing stability .
Purity is validated using high-performance liquid chromatography (HPLC) (≥97% purity) and mass spectrometry (MS) to confirm molecular weight .
Basic: How is the structural identity of this compound confirmed in academic research?
Structural confirmation relies on:
- Spectroscopy : NMR (¹H/¹³C) to verify indole ring substitution patterns and amine proton integration.
- Mass Spectrometry : High-resolution MS (HRMS) for accurate mass determination (e.g., molecular formula C₁₁H₁₅ClN₂O) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths and angles .
Advanced: How should researchers design experiments to evaluate its receptor binding affinity and selectivity?
- In Vitro Assays : Use radioligand displacement assays (e.g., 5-HT₁A/₂A serotonin receptors) to measure IC₅₀ values.
- Functional Selectivity : Employ calcium flux or cAMP assays to assess G-protein coupling preferences.
- Control Compounds : Include known agonists/antagonists (e.g., serotonin, melatonin) for comparative analysis .
- Toxicity Screening : Reference LD₅₀ data (e.g., 176 mg/kg in mice, intraperitoneal) to establish safe dosing ranges .
Advanced: How can discrepancies in reported physicochemical properties (e.g., melting point) be resolved?
Discrepancies may arise from polymorphic forms or impurities. Mitigation strategies include:
- Differential Scanning Calorimetry (DSC) : Validate melting points (e.g., 246–248°C for the hydrochloride ) and detect polymorphs.
- Elemental Analysis : Confirm stoichiometry of carbon, hydrogen, and nitrogen.
- Reproducibility : Cross-validate results with independent synthesis batches and standardized protocols .
Advanced: What formulation strategies improve solubility for in vivo pharmacokinetic studies?
- Salt Selection : The hydrochloride form enhances aqueous solubility compared to the freebase .
- Co-Solvents : Use DMSO or ethanol for stock solutions, diluted in saline for administration .
- Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability for low-solubility batches .
Advanced: What methodologies identify metabolic pathways and degradation products?
- In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS.
- Stability Studies : Monitor degradation under varying pH/temperature conditions.
- Isotopic Labeling : Use deuterated analogs to trace metabolic transformations .
Advanced: How do researchers address challenges in crystallizing this compound for structural studies?
- Solvent Screening : Employ high-throughput vapor diffusion with polar/non-polar solvent mixtures.
- Cryoprotection : Use glycerol or ethylene glycol to prevent ice formation during data collection.
- Data Validation : Cross-check SHELXL refinement metrics (e.g., R-factor < 0.05) to ensure model accuracy .
Advanced: How are computational methods applied to predict its pharmacokinetic and toxicological profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
